![molecular formula C20H17N B11851070 3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine CAS No. 65021-75-2](/img/structure/B11851070.png)
3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine is an organic compound that belongs to the class of indeno[2,1-c]pyridines. These compounds are known for their unique structural features, which include a fused ring system combining indene and pyridine moieties. This particular compound is characterized by the presence of a methyl group at the 3-position and an o-tolyl group at the 9-position of the indeno[2,1-c]pyridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization using a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can significantly enhance the efficiency of the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups .
Applications De Recherche Scientifique
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indeno[2,1-c]pyridine: The parent compound without the methyl and o-tolyl substitutions.
9-(o-Tolyl)-9H-indeno[2,1-c]pyridine: Similar structure but lacks the methyl group.
3-Methyl-9H-indeno[2,1-c]pyridine: Similar structure but lacks the o-tolyl group.
Uniqueness
3-Methyl-9-(o-tolyl)-9H-indeno[2,1-c]pyridine is unique due to the specific combination of the methyl and o-tolyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain molecular targets and improve its overall stability and solubility .
Propriétés
Numéro CAS |
65021-75-2 |
|---|---|
Formule moléculaire |
C20H17N |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
3-methyl-9-(2-methylphenyl)-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C20H17N/c1-13-7-3-4-8-15(13)20-17-10-6-5-9-16(17)18-11-14(2)21-12-19(18)20/h3-12,20H,1-2H3 |
Clé InChI |
PASLJBMCNWGGQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2C3=CC=CC=C3C4=C2C=NC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


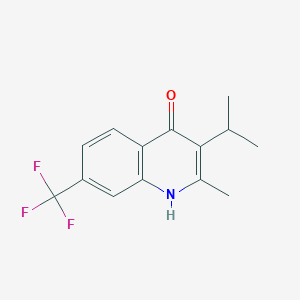
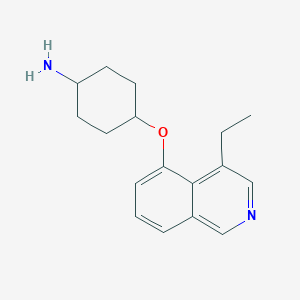

![[(Z)-(2-chloroquinolin-3-yl)methylideneamino]thiourea](/img/structure/B11851002.png)
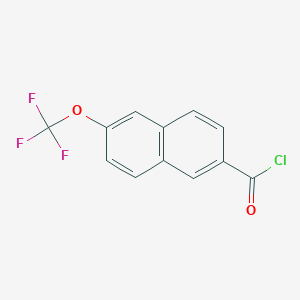
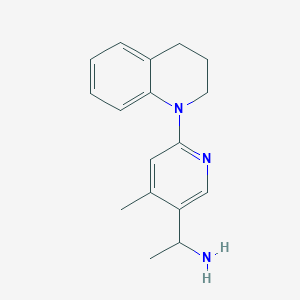
![Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane](/img/structure/B11851014.png)
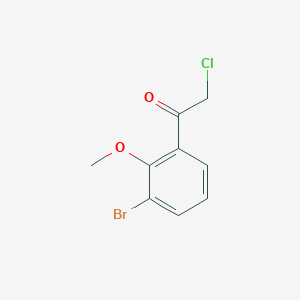

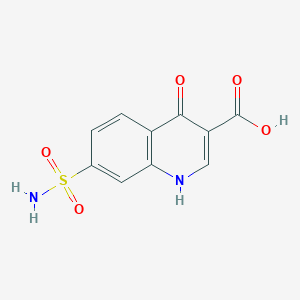

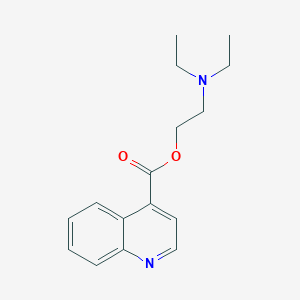

![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)
